molecular formula C16H14N4O B12161604 N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide

Cat. No.: B12161604
M. Wt: 278.31 g/mol
InChI Key: IYONQQFLHMGZPT-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure combining a benzimidazole ring with a pyridine carboxamide moiety, which contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Cyclopropyl Substitution:

    Pyridine Carboxamide Attachment: The final step involves coupling the benzimidazole derivative with pyridine-3-carboxylic acid or its activated form (such as an acid chloride) under basic conditions to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has shown promise in various assays due to its potential antimicrobial, antifungal, and antiviral activities. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicine, derivatives of benzimidazoles are known for their therapeutic potential. This compound could be explored for its potential as an anti-inflammatory, anticancer, or antiviral agent, given the known activities of related compounds.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. The pyridine carboxamide moiety may enhance binding affinity and specificity, leading to more potent biological effects. Pathways involved could include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    Pyridine Carboxamides: Compounds with similar structures but different substituents on the pyridine ring.

    Cyclopropyl Derivatives: Compounds featuring the cyclopropyl group, known for their unique chemical properties.

Uniqueness

N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-3-carboxamide stands out due to the combination of the benzimidazole and pyridine carboxamide moieties, which confer unique chemical and biological properties

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C16H14N4O/c21-16(11-2-1-7-17-9-11)18-12-5-6-13-14(8-12)20-15(19-13)10-3-4-10/h1-2,5-10H,3-4H2,(H,18,21)(H,19,20)

InChI Key

IYONQQFLHMGZPT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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